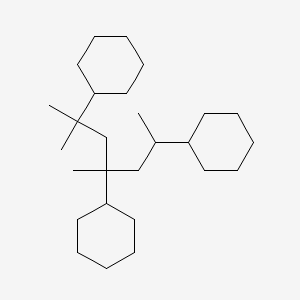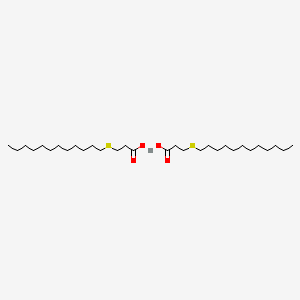![molecular formula C19H28ClNO3 B13750913 1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride CAS No. 101711-03-9](/img/no-structure.png)
1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride is a complex organic compound with a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a quaternary ammonium group and a bicyclic structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride involves several steps:
-
Formation of the Bicyclic Structure: : The initial step involves the formation of the bicyclic structure, which can be achieved through a series of cyclization reactions. This often involves the use of starting materials such as tropinone derivatives, which undergo cyclization under specific conditions to form the desired bicyclic scaffold .
-
Quaternization: This can be achieved through the reaction of the bicyclic compound with an appropriate alkylating agent, such as methyl iodide or benzyl chloride, under basic conditions .
-
Esterification: : The final step involves the esterification of the hydroxyl group with 2-hydroxy-3-methyl-2-phenylbutanoic acid. This can be achieved using standard esterification techniques, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods: : Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and quaternization steps, as well as the use of automated systems for the esterification process.
Analyse Chemischer Reaktionen
1-Azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction: : Reduction reactions can be performed on the quaternary ammonium group to form tertiary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium group. Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-) .
Major Products: : The major products formed from these reactions include ketones, aldehydes, tertiary amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride has several scientific research applications:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes in the body .
-
Organic Synthesis: : The compound can be used as a building block for the synthesis of more complex molecules, particularly those with bicyclic structures .
-
Biological Studies: : The compound can be used in biological studies to investigate its effects on various biological pathways and processes .
-
Industrial Applications: : The compound can be used in the development of new materials, such as polymers and surfactants, due to its unique structural properties .
Wirkmechanismus
The mechanism of action of 1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride involves its interaction with specific molecular targets in the body. The quaternary ammonium group allows the compound to interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity . The bicyclic structure also allows the compound to fit into specific binding sites on receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-Azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride can be compared with other similar compounds, such as:
-
1-Methyl-1-azoniabicyclo[2.2.2]octane;chloride: : This compound has a similar bicyclic structure but lacks the ester and hydroxyl groups, making it less versatile in chemical reactions .
-
2-Azabicyclo[3.2.1]octane: : This compound has a different bicyclic structure and is used in different applications, particularly in drug discovery .
-
8-Azabicyclo[3.2.1]octane: : This compound is the central core of tropane alkaloids and has significant biological activity .
The uniqueness of this compound lies in its combination of a quaternary ammonium group and a bicyclic structure, which provides it with unique chemical and biological properties.
Eigenschaften
| 101711-03-9 | |
Molekularformel |
C19H28ClNO3 |
Molekulargewicht |
353.9 g/mol |
IUPAC-Name |
1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-14(2)19(22,16-6-4-3-5-7-16)18(21)23-13-17-12-15-8-10-20(17)11-9-15;/h3-7,14-15,17,22H,8-13H2,1-2H3;1H |
InChI-Schlüssel |
XMCKOTGZIXIRCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)(C(=O)OCC2CC3CC[NH+]2CC3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








